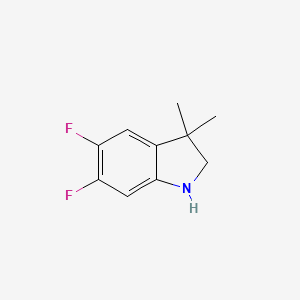
5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at positions 5 and 6, and two methyl groups at position 3, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 5,6-difluoroindole with isobutyraldehyde under acidic conditions to introduce the dimethyl groups at position 3. The reaction is followed by hydrogenation to reduce the double bond, resulting in the formation of the dihydroindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Formation of this compound-2-one.
Reduction: Formation of fully hydrogenated indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of organic photovoltaic devices and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antiviral or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Difluoroindole: Lacks the dimethyl groups, resulting in different chemical properties.
3,3-Dimethylindole: Lacks the fluorine atoms, affecting its reactivity and biological activity.
2,3-Dihydroindole: Lacks both fluorine and dimethyl groups, making it less specialized.
Uniqueness
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the combined presence of fluorine and dimethyl groups, which enhance its chemical stability and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
5,6-difluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11F2N/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10/h3-4,13H,5H2,1-2H3 |
Clave InChI |
WTMGGXDFXQUJOX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=CC(=C(C=C21)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


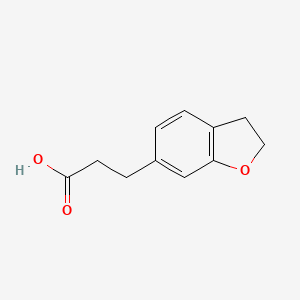
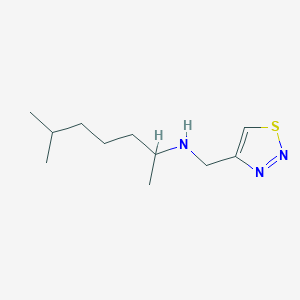
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)
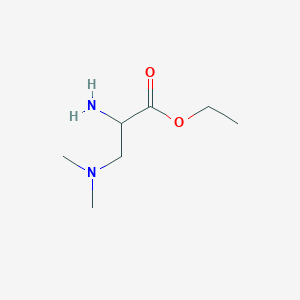
![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)

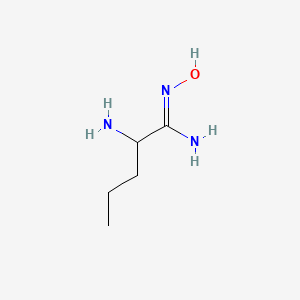
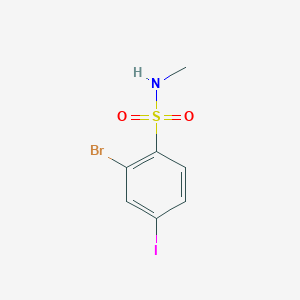
amine](/img/structure/B15274538.png)
![5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B15274544.png)

![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)
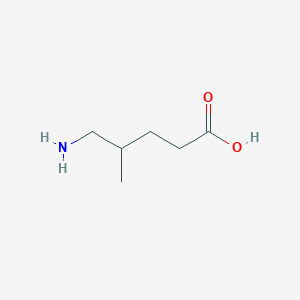
![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
